3-Methoxy-4-(trifluoromethyl)pyridine

Vue d'ensemble

Description

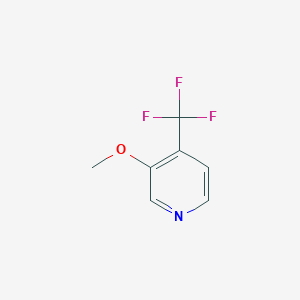

3-Methoxy-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a methoxy group (-OCH₃) at the third position and a trifluoromethyl group (-CF₃) at the fourth position of the pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-methoxypyridine with a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃). The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Another approach involves the use of trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) as the trifluoromethylating agent. This method requires the presence of a catalyst, such as copper(I) iodide (CuI), and a base like potassium carbonate (K₂CO₃). The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at moderate temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening techniques allows for the efficient production of this compound on a large scale. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-formyl-4-(trifluoromethyl)pyridine.

Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a suitable base and solvent.

Major Products Formed

Oxidation: 3-Formyl-4-(trifluoromethyl)pyridine

Reduction: 3-Methoxy-4-(trifluoromethyl)piperidine

Substitution: Various substituted pyridines depending on the nucleophile used

Applications De Recherche Scientifique

3-Methoxy-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in the design of novel drug candidates.

Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, and in the manufacture of specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)pyridine is largely dependent on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound’s lipophilicity and metabolic stability, contributing to its pharmacological properties. In agrochemical applications, the compound may act as an inhibitor of specific enzymes in pests, leading to their control or eradication.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methoxy-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a pyridine ring.

3-Methoxy-4-(trifluoromethyl)benzaldehyde: Contains a formyl group instead of a pyridine ring.

4-(Trifluoromethyl)pyridine: Lacks the methoxy group at the third position.

Uniqueness

3-Methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of the methoxy and trifluoromethyl groups on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group provides additional sites for chemical modification.

Activité Biologique

3-Methoxy-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry and agrochemical applications, primarily due to its unique structural features and the biological activities it exhibits. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxy group and a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and proteins. This property is crucial as it affects the compound's bioavailability and pharmacokinetics.

Target Interactions

The compound primarily participates in biochemical reactions, notably the Suzuki–Miyaura (SM) cross-coupling reaction. In this context, it interacts with organoboron reagents, facilitating the formation of new carbon-carbon bonds. This reaction is vital for synthesizing various pharmaceuticals and agrochemicals.

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. Depending on the specific enzyme involved, this interaction can lead to either inhibition or activation of metabolic pathways.

Anticancer Potential

Research indicates that compounds containing a pyridine structure can exhibit anticancer properties. For instance, derivatives related to this compound have shown promising activity against various cancer cell lines. A study reported IC50 values for similar compounds against MDA-MB453 and MCF-7 cells, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Studies have demonstrated that related compounds exhibit significant antibacterial activity against pathogens such as E. coli and S. aureus. The presence of the trifluoromethyl group is believed to enhance this activity by increasing the compound's interaction with microbial membranes .

Study on Enzyme Interaction

In vitro studies have highlighted the role of this compound in modulating enzyme activity. It was found that at certain concentrations, the compound could significantly inhibit specific cytochrome P450 enzymes, affecting drug metabolism rates in cellular models.

Dosage Effects in Animal Models

Dosage studies in animal models revealed that lower doses of this compound resulted in minimal biological effects, while higher doses exhibited significant activity. Notably, threshold effects were observed, necessitating precise dosage for therapeutic efficacy without inducing toxicity .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-4-11-3-2-5(6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYKGNZUBDMUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649098 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-72-4 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936841-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.